molecular formula C9H10ClNO3 B1405229 Ethyl 2-chloro-4-methoxynicotinate CAS No. 864229-51-6

Ethyl 2-chloro-4-methoxynicotinate

Cat. No. B1405229
M. Wt: 215.63 g/mol
InChI Key: AMDXCYXUZOOHCH-UHFFFAOYSA-N
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Patent
US09221832B2

Procedure details

To a solution of 4-bromo-2-chloronicotinic acid ethyl ester (5.06 mmol) in 15 mL MeOH was added 1.0 mL of a solution of NaOMe (30% in MeOH). The reaction mixture was stirred at 40° C. for 4 h, cooled to RT, diluted with EtOAc and then quenched with sat. aq. NH4Cl solution. The organic layers was dried over MgSO4 and concentrated in vacuo to give the desired compound as brown oil;
Quantity
5.06 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[C:10](Br)=[CH:9][CH:8]=[N:7][C:6]=1[Cl:12])[CH3:2].[CH3:14][O-:15].[Na+]>CO.CCOC(C)=O>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[C:10]([O:15][CH3:14])=[CH:9][CH:8]=[N:7][C:6]=1[Cl:12])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
5.06 mmol
Type
reactant
Smiles
C(C)OC(C1=C(N=CC=C1Br)Cl)=O
Name
solution
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with sat. aq. NH4Cl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(C1=C(N=CC=C1OC)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.